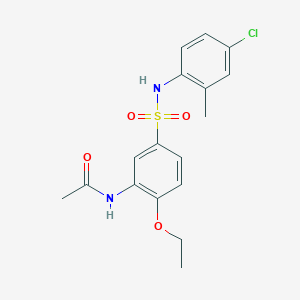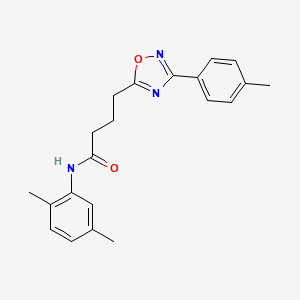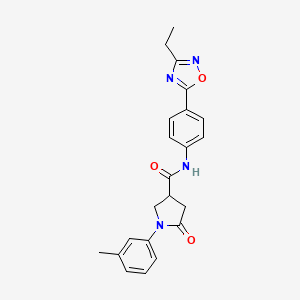
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPD belongs to the oxadiazole class of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is complex and not fully understood. It is known to act as an agonist at metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Activation of these receptors leads to the modulation of various signaling pathways, including the regulation of neurotransmitter release and synaptic plasticity. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to enhance synaptic plasticity, leading to improvements in learning and memory. Additionally, N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have analgesic effects, making it a potential therapeutic agent for the treatment of pain.
实验室实验的优点和局限性
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been extensively studied, making it a valuable tool for researchers. However, there are also some limitations to the use of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments. It has been found to have low selectivity for mGluR1 and mGluR5, which can lead to off-target effects. Additionally, N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research related to N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective agonists for mGluR1 and mGluR5. This could lead to the development of more targeted therapeutic agents for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide on neuronal function and behavior. This could provide valuable insights into the potential therapeutic applications of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. Finally, the development of new synthesis methods for N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and related compounds could lead to the discovery of new chemical entities with interesting biological properties.
合成方法
The synthesis of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the acylation of the oxadiazole ring with propanoyl chloride to yield N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. The purity of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in studies related to neurotransmitter release, synaptic plasticity, and pain modulation. It has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-13-6-8-14(9-7-13)22-17(26)10-11-18-23-19(24-27-18)15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBXMXYZLULRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)




![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)





